An In-depth Technical Guide to the Synthesis and Characterization of Desacetyl Diltiazem
An In-depth Technical Guide to the Synthesis and Characterization of Desacetyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetyl Diltiazem is the primary active metabolite of Diltiazem, a widely used calcium channel blocker for the management of hypertension and angina.[][2] A thorough understanding of its synthesis and characterization is paramount for impurity profiling, metabolite identification, and the development of stable pharmaceutical formulations. This guide provides a comprehensive overview of the chemical synthesis of Desacetyl Diltiazem, along with detailed protocols for its characterization using modern analytical techniques. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Synthesis of Desacetyl Diltiazem Hydrochloride
The synthesis of Desacetyl Diltiazem Hydrochloride is typically achieved through the N-alkylation of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with 2-Dimethylaminoethyl chloride hydrochloride.[3]
Synthesis of the Intermediate: cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
A precursor to Desacetyl Diltiazem, this intermediate can be synthesized from a cyclic sulfite (B76179) and 2-aminothiophenol (B119425).[3]
Experimental Protocol:
-
A flame-dried 25 mL two-necked round-bottomed flask is charged with cyclic sulfite (1 mmol), Fe3+-clay (100 mg), and dry xylene (5 mL).
-
The mixture is stirred under a continuous flush of nitrogen.
-
Freshly distilled 2-aminothiophenol (0.9 mmol) is added dropwise.
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The reaction mixture is refluxed for 12 hours.
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The crude product is purified via chromatography to yield cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. The reported yield for this step is 50%.[3]
N-Alkylation to form Desacetyl Diltiazem
Experimental Protocol:
-
The hydroxy lactam intermediate (0.54 mmol) is dissolved in ethyl acetate (B1210297) (5 mL).
-
2-(dimethylamino) ethyl chloride hydrochloride (0.694 mmol) is added to the solution.
-
Finely ground potassium carbonate (K2CO3) (2.16 mmol) and a single drop of water are subsequently added.
-
The heterogeneous mixture is stirred at reflux for 12 hours.[3]
-
Following the reflux period, the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to obtain the N-alkylated product, Desacetyl Diltiazem. This final step has a reported yield of 88%.[3]
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of Desacetyl Diltiazem is essential to confirm its identity and purity. The following tables summarize its key physical, chemical, and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C20H24N2O3S | [4][5][6] |
| Molecular Weight | 372.5 g/mol | [4] |
| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | [4] |
| CAS Number | 42399-40-6 (free base) | [6][7] |
| Appearance | Solid | [4] |
| Melting Point | 228 °C (Hydrochloride salt) | [8] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (600 MHz, Water, pH 7.00) | |
| Chemical Shift (ppm) | Intensity |
| 7.84, 7.83 | 4.40, 4.63 |
| 7.70, 7.69, 7.68, 7.67, 7.63, 7.62, 7.61 | 1.75, 1.74, 3.68, 3.90, 3.15, 3.03, 5.54, 5.18, 3.52, 3.39 |
| 7.51, 7.50, 7.49, 7.48, 7.47, 7.46, 7.45, 7.44 | 0.45, 0.40, 3.03, 3.04, 4.88, 5.02, 2.75, 2.80, 0.96, 3.52, 11.16, 12.08, 1.63 |
| 7.05, 7.04 | 12.51, 11.80 |
| 5.24, 5.22, 5.21, 5.20 | 4.58, 11.79, 8.81, 2.94 |
| 4.11, 4.10, 4.09, 4.08, 4.07, 4.06 | 1.12, 1.36, 1.27, 1.30, 2.26, 1.37, 1.23 |
| 3.87 | 56.13 |
| 3.56, 3.54, 3.53, 3.52, 3.51 | 1.23, 1.47, 1.35, 1.48, 1.73, 1.66, 1.34 |
| 3.30, 3.29, 3.28, 3.27, 3.26 | 1.41, 1.54, 1.62, 1.69, 1.63, 1.37, 1.40, 1.16 |
| 2.88 | 100.00 |
| 1.93 | 48.98 |
| ¹H-¹³C HSQC (600 MHz, Water, pH 7.00) | |
| ¹H Shift (ppm) | ¹³C Shift (ppm) |
| 7.79 | 138.27 |
| 7.69 | 134.60 |
| 7.62 | 127.31 |
| 7.47 | 131.75 |
| 7.41 | 133.46 |
| 7.02 | 116.65 |
| 5.17 | 74.35 |
| 5.14 | 55.94 |
| 4.58 | 47.14 |
| 4.10 | 47.14 |
| 3.85 | 58.00 |
| 3.54 | 56.84 |
| 3.29 | 56.84 |
| 2.89 | 45.97 |
| 1.93 | 22.18 |
2.2.2. Mass Spectrometry (MS)
| Technique | Ionization Mode | m/z |
| MS/MS | Positive | Precursor: 415.05, Product: 178.03[9] |
| MS/MS | Positive | Precursor: 373.21, Product: 108.85[9] |
2.2.3. Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [4] |
| Space Group | P b c n | [4] |
| a | 11.447 Å | [4] |
| b | 12.989 Å | [4] |
| c | 24.881 Å | [4] |
| α, β, γ | 90 ° | [4] |
| Z | 8 | [4] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the simultaneous determination of Diltiazem and Desacetyl Diltiazem.[10][11]
Experimental Protocol:
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Column: Reversed-phase C18.[12]
-
Mobile Phase: A mixture of acetate buffer and acetonitrile (B52724) (650:350 v/v).[10][11]
-
Detection: UV detector at 240 nm.[13]
-
Injection Volume: 20 µL.[10]
-
Quantification: Linearity for Desacetyl Diltiazem has been established in the range of 1.50 to 15.0 µg/mL.[10] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.0408 µg/mL and 0.2668 µg/mL, respectively.[10]
Visualized Workflows
Synthesis Pathway of Desacetyl Diltiazem
Caption: Chemical synthesis route to Desacetyl Diltiazem.
Characterization Workflow
Caption: Analytical workflow for the characterization of synthesized Desacetyl Diltiazem.
References
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DESACETYL DILTIAZEM HCL synthesis - chemicalbook [chemicalbook.com]
- 4. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. vivanls.com [vivanls.com]
- 7. Desacetyl Diltiazem Hydrochloride | LGC Standards [lgcstandards.com]
- 8. biosynth.com [biosynth.com]
- 9. ijpsr.com [ijpsr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. newdruginfo.com [newdruginfo.com]
